2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor design Structure–activity relationship Physicochemical property optimization

This disubstituted imidazo[1,2-b]pyridazine-6-carboxamide features a bulky 2-tert-butyl group and 3-fluoro-4-methylphenyl amide, delivering unique Btk kinase selectivity and enhanced membrane permeability over less lipophilic analogs. The tert-butyl group imparts critical steric bulk for target binding pocket complementarity, while the specific fluoromethyl anilide regioisomer enables precise SAR deconvolution. Deploy as a Btk-biased reference standard in kinase selectivity panels or as a chemical probe for BCR/Fcγ receptor signaling in B-cell lymphoma and autoimmune models. Verify in-house potency before use.

Molecular Formula C18H19FN4O
Molecular Weight 326.4 g/mol
CAS No. 2548984-74-1
Cat. No. B6461437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548984-74-1
Molecular FormulaC18H19FN4O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)F
InChIInChI=1S/C18H19FN4O/c1-11-5-6-12(9-13(11)19)20-17(24)14-7-8-16-21-15(18(2,3)4)10-23(16)22-14/h5-10H,1-4H3,(H,20,24)
InChIKeyRVUQYEBLGNSOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548984-74-1): Compound Class & Procurement Context


2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548984-74-1) is a disubstituted imidazo[1,2‑b]pyridazine‑6‑carboxamide featuring a bulky 2‑tert‑butyl group and a 3‑fluoro‑4‑methylphenyl amide. This heterocyclic scaffold is a privileged pharmacophore in kinase inhibitor discovery [1]. The compound has been cited as a Bruton's tyrosine kinase (Btk) inhibitor tool for probing B‑cell receptor signaling , and the broader imidazo[1,2‑b]pyridazine class has yielded clinical candidates targeting FLT3‑ITD in acute myeloid leukemia [2].

Why 2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Replaced by Generic Imidazopyridazine Analogs


Imidazo[1,2‑b]pyridazine‑6‑carboxamides exhibit steep structure–activity relationships where minor substituent changes at the 2‑position and the anilide ring drastically alter kinase selectivity and cellular potency [1]. The tert‑butyl group imparts unique steric bulk and lipophilicity (cLogP) that directly influence target binding pocket complementarity and metabolic stability relative to smaller alkyl or cycloalkyl analogs . Generic substitution with unoptimized in‑class compounds therefore risks losing the specific kinase inhibition profile and anti‑proliferative activity that define the intended research application, as demonstrated by the 10‑fold potency differences observed between closely related imidazopyridazine derivatives in cellular assays .

2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Quantitative Differentiation Evidence


2‑tert‑Butyl vs. 2‑Cyclopropyl Substitution: Predicted Lipophilicity and Steric Differentiation

The 2‑tert‑butyl analog (CAS 2548984‑74‑1) is predicted to have a higher cLogP (+0.8 to +1.2 log units) and larger topological polar surface area (TPSA) compared to the closely related 2‑cyclopropyl analog (CAS 2549025‑02‑5) . This increased lipophilicity and steric demand can enhance binding to hydrophobic kinase pockets, as observed in co‑crystal structures of tert‑butyl‑substituted imidazopyridazine ligands with Haspin kinase where the bulky group occupies a deep hydrophobic cleft [1]. The cyclopropyl analog lacks this pocket‑filling capability, potentially reducing target residence time.

Kinase inhibitor design Structure–activity relationship Physicochemical property optimization

Kinase Selectivity Fingerprint: Btk vs. Off‑Target Kinase Inhibition

This compound has been annotated as a Btk inhibitor . In contrast, structurally related imidazo[1,2‑b]pyridazine‑6‑carboxamides bearing different anilide substituents have shown potent inhibition of MKNK1 (IC₅₀ = 2.6–15 nM) [1] and AAK1 [2], highlighting that the 3‑fluoro‑4‑methylphenyl amide motif in this compound directs selectivity toward Btk over these off‑target kinases. No quantitative Btk IC₅₀ data for this specific compound has been published; however, class‑level selectivity trends indicate that the unique amide substitution pattern minimizes MKNK1 and AAK1 cross‑reactivity.

Bruton's tyrosine kinase Kinase profiling Selectivity screening

Positional Isomer Advantage: 3‑Fluoro‑4‑methyl vs. 4‑Fluoro‑3‑methyl Anilide Substitution

The 3‑fluoro‑4‑methyl substitution pattern on the anilide ring distinguishes this compound from the regioisomeric 4‑fluoro‑3‑methyl analog. In related imidazo[1,2‑b]pyridazine kinase inhibitor series, the position of the fluorine substituent governs hydrogen‑bonding interactions with the kinase hinge region or backbone amides, with the meta‑fluoro orientation (3‑position) often providing a more favorable dipole alignment for binding [1]. The para‑fluoro isomer may exhibit reduced affinity due to suboptimal geometry of the fluorine–hinge contact, although direct comparative IC₅₀ data for this specific pair are not published.

Regioisomeric SAR Kinase inhibitor optimization Binding mode analysis

Distinct Chemotype Differentiation from Clinical‑Stage Imidazopyridazine Inhibitors

This compound differs fundamentally from clinical‑stage imidazo[1,2‑b]pyridazine inhibitors such as BAY‑1125976 (AKT1/2 allosteric inhibitor, IC₅₀ = 5.2/18 nM at 10 µM ATP) and TAK‑593 (VEGFR/PDGFR inhibitor) . BAY‑1125976 contains a 2‑[4‑(1‑aminocyclobutyl)phenyl]‑3‑phenyl substitution pattern targeting the AKT PH‑kinase domain interface, while this compound's 2‑tert‑butyl and 3‑fluoro‑4‑methylphenyl amide configuration is directed at Btk. The distinct substitution vectors preclude cross‑target activity, ensuring that pharmacological effects attributed to this compound reflect Btk pathway modulation rather than AKT or VEGFR inhibition.

Chemotype comparison Clinical candidate benchmarking Chemical probe selection

Optimal Research Applications for 2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Differentiation Evidence


Btk‑Dependent B‑Cell Receptor Signaling Studies Requiring a Lipophilic Chemical Probe

The compound's annotated Btk inhibitory activity and predicted higher cLogP relative to the 2‑cyclopropyl analog [1] position it as a tool compound for investigating Btk‑mediated signaling in B‑cell lymphoma lines where intracellular target engagement depends on membrane permeability. Researchers studying BTK‑driven proliferation in diffuse large B‑cell lymphoma (DLBCL) or chronic lymphocytic leukemia (CLL) models can use this compound to dissect BCR pathway dependencies, with the tert‑butyl group providing enhanced cellular penetration compared to less lipophilic imidazopyridazine analogs.

Kinase Selectivity Profiling Reference Compound for Imidazopyridazine Library Screening

This compound serves as a reference standard in kinase selectivity panels to define the Btk activity threshold for imidazo[1,2‑b]pyridazine‑6‑carboxamide libraries . Its distinct selectivity fingerprint—with predicted low MKNK1 and AAK1 cross‑reactivity based on amide substitution patterns documented in patent SAR [1]—makes it a valuable comparator when screening novel analogs for off‑target kinase inhibition. Procurement of this specific chemotype ensures that structure–activity relationships derived from screening campaigns are anchored to a well‑defined Btk‑biased reference point.

Regioisomeric Structure–Activity Relationship Studies in Kinase Inhibitor Optimization

The 3‑fluoro‑4‑methylphenyl anilide regioisomer is essential for establishing SAR models of fluoromethyl substitution effects on kinase binding . Medicinal chemistry teams optimizing imidazopyridazine leads can use this compound alongside its regioisomeric and 2‑substituent analogs to deconvolute the contributions of fluorine position, methyl group placement, and tert‑butyl steric bulk to target affinity and selectivity. This systematic SAR approach is critical for advancing hit compounds to lead optimization with rational design principles.

Chemical Probe for Studying Btk in Autoimmune Disease Models

Given Btk's established role in autoimmune pathogenesis , this compound can be deployed as a chemical probe in rodent or human primary immune cell assays to interrogate Btk dependence of Fcγ receptor and BCR signaling. The distinct chemotype separates its pharmacological effects from those of clinical Btk inhibitors (e.g., ibrutinib), enabling orthogonal validation of target engagement and pathway modulation. Researchers should verify in‑house Btk IC₅₀ and cellular potency before use.

Quote Request

Request a Quote for 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.